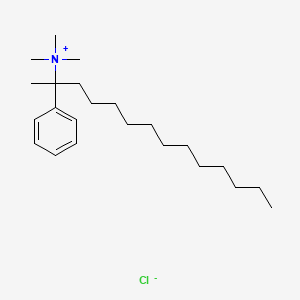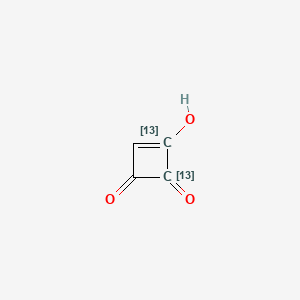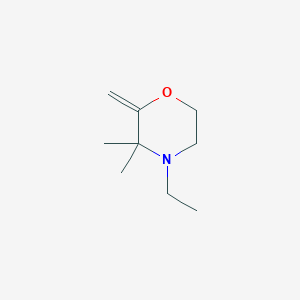
Morpholine,4-ethyl-3,3-dimethyl-2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine,4-ethyl-3,3-dimethyl-2-methylene- is an organic compound with the molecular formula C9H17NO. It is a derivative of morpholine, featuring a six-membered ring containing both amine and ether functional groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine,4-ethyl-3,3-dimethyl-2-methylene- typically involves the reaction of morpholine with ethyl and methyl substituents under controlled conditions. One common method includes the alkylation of morpholine with ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of Morpholine,4-ethyl-3,3-dimethyl-2-methylene- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine,4-ethyl-3,3-dimethyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, oxides, and reduced forms of the compound .
Aplicaciones Científicas De Investigación
Morpholine,4-ethyl-3,3-dimethyl-2-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Morpholine,4-ethyl-3,3-dimethyl-2-methylene- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler derivative with a similar ring structure but without the ethyl and methyl substituents.
Piperidine: Another six-membered ring compound with similar amine functionality but lacking the ether group.
Tetrahydrofuran: A five-membered ring compound with an ether group but no amine functionality.
Uniqueness
Morpholine,4-ethyl-3,3-dimethyl-2-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-ethyl-3,3-dimethyl-2-methylidenemorpholine |
InChI |
InChI=1S/C9H17NO/c1-5-10-6-7-11-8(2)9(10,3)4/h2,5-7H2,1,3-4H3 |
Clave InChI |
MOIPQBFTLTYCNL-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCOC(=C)C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


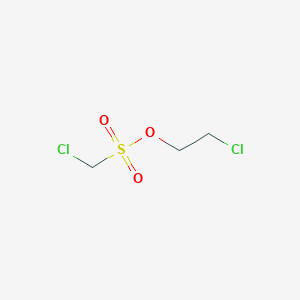
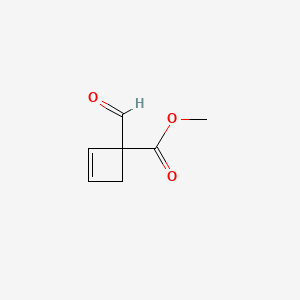
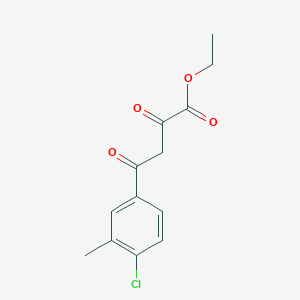
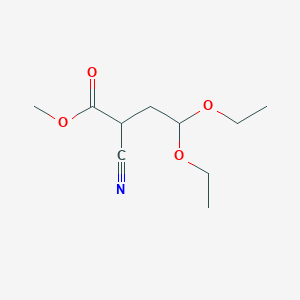
![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)





